molecular formula C13H12N4O2S B5715919 N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B5715919
M. Wt: 288.33 g/mol
InChI Key: PIBDWSQUGHNUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as Nitrophenylpyridylthiourea (NPTU), is a chemical compound that has been widely used in scientific research as a tool for studying the role of thiourea derivatives in various biological processes. NPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of NPTU involves the inhibition of various enzymes and the modulation of various signaling pathways in cells. NPTU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways, leading to anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
NPTU has been shown to have a wide range of biochemical and physiological effects, including inhibition of various enzymes, anti-inflammatory and antioxidant effects, and modulation of signaling pathways. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPTU in scientific research is its wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using NPTU is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NPTU, including further studies on its mechanism of action and its potential therapeutic applications. Future research could also focus on the development of new derivatives of NPTU with improved properties, such as increased potency and reduced toxicity. Additionally, more research is needed to determine the safety and efficacy of NPTU in human subjects, which could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of NPTU is a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 4-pyridinemethanethiol followed by the reaction of the resulting intermediate with ammonium thiocyanate. The final product is then purified using column chromatography to obtain the pure NPTU compound.

Scientific Research Applications

NPTU has been extensively used in scientific research to study the mechanism of action of thiourea derivatives in various biological processes. It has been shown to have inhibitory effects on the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPTU has also been shown to have anti-inflammatory and antioxidant properties, making it a valuable tool for researchers studying these processes.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-17(19)12-3-1-2-11(8-12)16-13(20)15-9-10-4-6-14-7-5-10/h1-8H,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDWSQUGHNUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.